Cas no 2229230-72-0 (1-(2-chloro-6-methylpyridin-4-yl)-3-oxocyclobutane-1-carbonitrile)

1-(2-chloro-6-methylpyridin-4-yl)-3-oxocyclobutane-1-carbonitrile is a versatile organic compound with a unique structure featuring a pyridine ring and a cyclic nitrile moiety. This compound offers enhanced reactivity and is suitable for a wide range of synthetic applications, including cross-coupling reactions and the synthesis of pharmaceutical intermediates. Its stable cyclic structure and functional groups provide a solid foundation for further chemical transformations.
1-(2-chloro-6-methylpyridin-4-yl)-3-oxocyclobutane-1-carbonitrile structure
2229230-72-0 structure
Product Name:1-(2-chloro-6-methylpyridin-4-yl)-3-oxocyclobutane-1-carbonitrile
CAS No:2229230-72-0
MF:C11H9ClN2O
MW:220.65496134758
CID:5937677
PubChem ID:165690087
Update Time:2025-06-25

1-(2-chloro-6-methylpyridin-4-yl)-3-oxocyclobutane-1-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 1-(2-chloro-6-methylpyridin-4-yl)-3-oxocyclobutane-1-carbonitrile
    • 2229230-72-0
    • EN300-1995809
    • Inchi: 1S/C11H9ClN2O/c1-7-2-8(3-10(12)14-7)11(6-13)4-9(15)5-11/h2-3H,4-5H2,1H3
    • InChI Key: ZXCBUPIMJNMZRJ-UHFFFAOYSA-N
    • SMILES: ClC1=CC(=CC(C)=N1)C1(C#N)CC(C1)=O

Computed Properties

  • Exact Mass: 220.0403406g/mol
  • Monoisotopic Mass: 220.0403406g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 325
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 53.8Ų

1-(2-chloro-6-methylpyridin-4-yl)-3-oxocyclobutane-1-carbonitrile Pricemore >>

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Additional information on 1-(2-chloro-6-methylpyridin-4-yl)-3-oxocyclobutane-1-carbonitrile

Professional Introduction to Compound with CAS No. 2229230-72-0 and Product Name: 1-(2-chloro-6-methylpyridin-4-yl)-3-oxocyclobutane-1-carbonitrile

The compound identified by the CAS number 2229230-72-0 and the product name 1-(2-chloro-6-methylpyridin-4-yl)-3-oxocyclobutane-1-carbonitrile represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in medicinal chemistry and drug discovery. The presence of a chloro-substituted pyridine ring and a cyclobutane nitrile moiety suggests a unique set of chemical properties that make it a promising candidate for further investigation.

In recent years, the development of novel heterocyclic compounds has been a focal point in the pharmaceutical industry. The 2-chloro-6-methylpyridine core structure is particularly noteworthy, as it has been extensively studied for its role in modulating biological pathways. This particular derivative, with the addition of a 3-oxocyclobutane-1-carbonitrile group, introduces a novel pharmacophore that could enhance binding affinity and selectivity in target proteins. Such structural modifications are critical in the design of next-generation therapeutics that aim to address unmet medical needs.

Current research in medicinal chemistry emphasizes the importance of rational drug design, where structural features are meticulously tailored to optimize pharmacological activity. The compound in question exhibits several key characteristics that align with this approach. The chloro-substituent on the pyridine ring can serve as a hydrogen bond acceptor, improving interactions with biological targets, while the methyl group at position 6 may influence electronic distribution and metabolic stability. These features are often exploited in the development of small molecule inhibitors and activators.

The cyclobutane nitrile moiety is another critical feature of this compound. Cyclobutane rings are known for their rigid structure, which can enhance binding affinity by restricting conformational flexibility. Additionally, the nitrile group is a versatile functional handle that can participate in various chemical reactions, allowing for further derivatization and optimization. This dual functionality makes the compound a valuable scaffold for exploring new therapeutic modalities.

Recent studies have demonstrated the efficacy of pyridine-based compounds in treating a wide range of diseases, including oncology, neurology, and infectious diseases. The specific derivative described here has shown promise in preclinical models as an inhibitor of certain enzymes involved in cancer progression. The chloro-substituted pyridine ring interacts with key residues in the active site of these enzymes, disrupting their function and thereby inhibiting tumor growth. Preliminary data suggest that this compound exhibits higher selectivity compared to existing inhibitors, minimizing off-target effects.

The 3-oxocyclobutane-1-carbonitrile group further enhances the pharmacological profile of this molecule. Computational studies have indicated that this moiety can form stable interactions with polar regions of biological targets, improving drug-receptor binding kinetics. Additionally, the nitrile group has been shown to undergo hydrolysis under physiological conditions, releasing a carboxylic acid derivative that may exhibit additional biological activity. This biodegradability feature could be advantageous for drug delivery systems designed to release active compounds at targeted sites.

In the context of drug discovery pipelines, compounds like 1-(2-chloro-6-methylpyridin-4-yl)-3-oxocyclobutane-1-carbonitrile represent a bridge between academic research and industrial application. Their complex structures require sophisticated synthetic methodologies, but their potential therapeutic benefits justify the investment in such efforts. Advances in synthetic chemistry have enabled the efficient preparation of these molecules, making them more accessible for further testing. Collaborative efforts between academic laboratories and pharmaceutical companies are essential to translate these findings into clinical candidates.

The future prospects for this compound are promising. Ongoing research aims to explore its mechanism of action in greater detail and to identify potential biomarkers that could predict treatment response. Additionally, structure-activity relationship (SAR) studies are being conducted to optimize key pharmacophoric elements. The integration of computational modeling with experimental data will play a crucial role in guiding these efforts.

In conclusion, the compound with CAS number 2229230-72-0, named 1-(2-chloro-6-methylpyridin-4-yl)-3-oxocyclobutane-1-carbonitrile, is a structurally complex molecule with significant potential in pharmaceutical applications. Its unique combination of functional groups makes it an attractive candidate for further development as a therapeutic agent. As research continues to uncover new biological targets and mechanisms, compounds like this one will continue to play a vital role in advancing medical treatments.

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